Cas no 16017-64-4 (2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol)
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Tosylpiperazin-1-yl)ethanol
- 1-Piperazineethanol,4-[(4-methylphenyl)sulfonyl]-
- 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol
- 1-(2-hydroxy-ethyl)-4-(toluene-4-sulfonyl)-piperazine
- 1-(2-Hydroxyethyl)-4-(toluol-4-sulfonyl)-piperazin
- 1-piperazineethanol,4-[(4-methylphenyl)sulfonyl]
- 2-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanol
- 2-{4-[(4-Methylphenyl)Sulfonyl]-1-Piperazinyl}Ethanol
- 4-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]piperazine
- 4-Methyl-benzolsulfonsaeure-N'-(2-hydroxy-ethyl)-piperazid
- F1452-0059
- 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol
- CHEMBL255745
- FT-0681214
- AKOS000269578
- AB00081575-01
- 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
- Oprea1_762416
- 16017-64-4
- UPCMLD0ENAT5942626:001
- MFCD00193707
- A883231
- Z56229128
- J-506098
- DTXSID80355308
- MB-0722
- SCHEMBL10974483
- Oprea1_121216
- 1-piperazineethanol, 4-[(4-methylphenyl)sulfonyl]-
- STK038103
- 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethanol
- 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanol
- AE-641/05078006
-
- MDL: MFCD00193707
- Inchi: 1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
- InChI Key: GJAGYOKCNZTDQN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1CCN(CCO)CC1)(=O)=O
Computed Properties
- Exact Mass: 284.11900
- Monoisotopic Mass: 284.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 69.2Ų
Experimental Properties
- Melting Point: 130-132°
- PSA: 69.23000
- LogP: 1.25020
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002567-5g |
2-(4-Tosylpiperazin-1-yl)ethanol |
16017-64-4 | 95% | 5g |
$400.00 | 2022-04-02 | |
| TRC | B400035-10mg |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol |
16017-64-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400035-50mg |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol |
16017-64-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B400035-100mg |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol |
16017-64-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM169024-10g |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol |
16017-64-4 | 95% | 10g |
$410 | 2021-08-05 | |
| abcr | AB270267-1 g |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol, 95%; . |
16017-64-4 | 95% | 1g |
€187.10 | 2023-05-20 | |
| abcr | AB270267-5 g |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol, 95%; . |
16017-64-4 | 95% | 5g |
€478.80 | 2023-05-20 | |
| abcr | AB270267-10 g |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol, 95%; . |
16017-64-4 | 95% | 10g |
€769.30 | 2023-05-20 | |
| abcr | AB270267-25 g |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol, 95%; . |
16017-64-4 | 95% | 25g |
€1638.60 | 2023-05-20 | |
| Chemenu | CM169024-10g |
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol |
16017-64-4 | 95% | 10g |
$482 | 2023-02-18 |
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol Suppliers
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol
Introduction to 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol (CAS No. 16017-64-4)
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol, with the CAS number 16017-64-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MPTP (though this is a common misnomer, as MPTP is a related but distinct compound), is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements associated with 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol.
Chemical Structure and Properties
The chemical structure of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol consists of a piperazine ring substituted with a 4-methylbenzenesulfonyl group and an ethanol moiety. The presence of the piperazine ring imparts significant flexibility and hydrogen-bonding capabilities, while the sulfonyl group enhances the compound's hydrophobicity and stability. These structural features contribute to its diverse interactions with biological targets and its potential as a lead compound in drug discovery.
Synthesis Methods
The synthesis of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol can be achieved through several well-documented routes. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form the corresponding sulfonamide, followed by alkylation with ethylene oxide or bromoethanol. This method yields high purity and good yields, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or catalysts that minimize waste and energy consumption.
Biological Applications
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the most notable areas of research is its role as a modulator of neurotransmitter systems. Studies have shown that this compound can interact with serotonin receptors, making it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, its ability to cross the blood-brain barrier has made it an attractive target for central nervous system (CNS) disorders.
In the field of oncology, 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol has demonstrated promising anti-cancer properties. Preclinical studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings have sparked interest in further investigating its potential as an anti-cancer agent.
Clinical Trials and Research Advancements
The clinical potential of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol has been explored through several clinical trials. Early-phase trials have shown promising results in terms of safety and efficacy, particularly in patients with refractory cancers. However, more extensive studies are needed to fully understand its therapeutic window and long-term effects.
Recent research has also focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce side effects. Techniques such as prodrug design and nanoparticle delivery systems have shown promise in improving its therapeutic profile. For instance, encapsulating 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol in liposomes or polymeric nanoparticles can protect it from degradation and ensure targeted delivery to specific tissues.
FUTURE DIRECTIONS AND CONCLUSIONS
The future of research on 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol is promising, with ongoing efforts aimed at elucidating its mechanisms of action and expanding its therapeutic applications. The development of novel derivatives with enhanced potency and selectivity is a key area of focus. Additionally, combinatorial approaches involving this compound alongside other therapeutic agents may offer synergistic benefits in treating complex diseases.
In conclusion, 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol (CAS No. 16017-64-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an exciting target for further investigation and development.
16017-64-4 (2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol) Related Products
- 920511-64-4(Benzenesulfonamide, N,N'-1,2-ethanediylbis[N-[2-[(2-hydroxyethyl)amino]ethyl]-4-methyl-)
- 95388-12-8(1H-1,4,7-Triazonine, 1,1'-(1,2-ethanediyl)bis[octahydro-4,7-bis[(4-methylphenyl)sulfonyl]-)
- 46779-48-0(1-methyl-4-[(4-methylphenyl)sulfonyl]piperazine)
- 17046-84-3(1,4-Ditosylpiperazine)
- 16017-63-3(2-4-(Phenylsulfonyl)piperazino-1-ethanol)
- 27106-51-0(1-(4-methylbenzenesulfonyl)piperazine)
- 115368-12-2(Benzenesulfonamide, N,N'-1,2-ethanediylbis[N-(2-hydroxyethyl)-4-methyl-)
- 856843-84-0(1-(4-methylbenzenesulfonyl)piperazine hydrochloride)
- 23563-47-5(p-toluenesulfonamide, n-[2-(n-ethyl-p-toluenesulfonamido)ethyl]-n-(2-hydroxyethyl)-)
- 524711-31-7(1-(3,4-Dimethylphenyl)sulfonylpiperazine)